4-(Anilinomethyl)phenol

Descripción general

Descripción

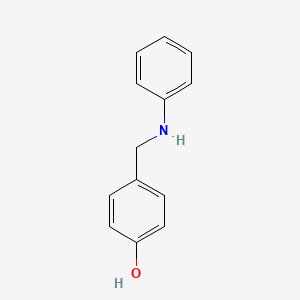

4-(Anilinomethyl)phenol is an organic compound with the molecular formula C13H13NO. It is characterized by the presence of a phenol group and an anilinomethyl group attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Anilinomethyl)phenol can be synthesized through several methods. One common approach involves the reduction of Schiff bases. For instance, the reduction of 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) is a typical method . This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These methods are favored due to their efficiency and high yield .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Anilinomethyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated and nitrated phenols

Aplicaciones Científicas De Investigación

4-(Anilinomethyl)phenol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(Anilinomethyl)phenol involves its interaction with bacterial cell membranes. It disrupts the integrity of the cell membrane, leading to increased membrane fluidity and leakage of cellular contents . This disruption is primarily due to the compound’s ability to interfere with the synthesis of the bacterial cell wall and inhibit enzyme production .

Comparación Con Compuestos Similares

- 2-[(4-Methoxyanilino)methyl]phenol

- 2-(Anilinomethyl)phenol

- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: 4-(Anilinomethyl)phenol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2-[(4-Methoxyanilino)methyl]phenol, this compound has a higher reactivity towards electrophilic aromatic substitution reactions due to the activating effect of the phenol group . Additionally, its antimicrobial properties are more pronounced compared to its analogs, making it a valuable compound in medicinal chemistry .

Actividad Biológica

4-(Anilinomethyl)phenol, also known as 4-aminomethylphenol, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, highlighting its antimicrobial, antidiabetic, and anticancer activities.

Chemical Structure and Properties

This compound is characterized by an aniline moiety attached to a phenolic structure. Its molecular formula is and it has a molecular weight of approximately 199.25 g/mol. The presence of both amine and hydroxyl functional groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial properties. In a study involving various synthesized derivatives, it was shown to be effective against multiple bacterial strains including:

- Gram-positive bacteria : Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis

- Gram-negative bacteria : Bordetella bronchiseptica

- Fungi : Saccharomyces cerevisiae

The compound's mechanism involves the inhibition of bacterial growth through interference with cell wall synthesis and disruption of cellular functions .

Antidiabetic Activity

This compound has also been evaluated for its antidiabetic potential. It demonstrated significant inhibitory effects on key enzymes such as:

- α-Amylase : Inhibition rate of up to 93.2%

- α-Glucosidase : Inhibition rate of around 73.7%

These findings suggest that the compound could be beneficial in managing postprandial blood glucose levels by delaying carbohydrate digestion and absorption .

Anticancer Potential

The interaction of this compound with DNA has been explored, indicating potential anticancer properties. Studies have shown that it can induce hyperchromism in DNA binding assays, suggesting strong interactions with nucleic acids which may lead to cytotoxic effects on cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial metabolism and glucose metabolism.

- DNA Interaction : It binds to DNA, potentially disrupting replication and transcription processes in cancer cells.

- Cell Membrane Disruption : The phenolic structure may interact with lipid membranes, leading to increased permeability and cell death in pathogens .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of 4-aminophenol and assessed their biological activities. The results highlighted the importance of structural modifications in enhancing antimicrobial and antidiabetic effects .

- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to active sites of target enzymes, supporting its role as a potential drug candidate for diabetes management .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Enzymes | Inhibition Rate (%) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified |

| Micrococcus luteus | Not specified | |

| Bordetella bronchiseptica | Not specified | |

| Saccharomyces cerevisiae | Not specified | |

| Antidiabetic | α-Amylase | 93.2 |

| α-Glucosidase | 73.7 |

Propiedades

IUPAC Name |

4-(anilinomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-9,14-15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFVQKQYOQWPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298127 | |

| Record name | 4-(anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33033-90-8 | |

| Record name | NSC120878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.